2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- Z-configuration at the exocyclic double bond (C5 position), critical for biological activity .
- 4-Ethoxyphenyl substituent at the C5 methylidene group, enhancing lipophilicity and influencing electronic properties.
Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme inhibitory activities. The ethoxy group in this compound may modulate pharmacokinetic properties compared to other arylidene derivatives .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-20-11-6-4-10(5-7-11)8-12-13(17)16(15(21)22-12)9(2)14(18)19/h4-9H,3H2,1-2H3,(H,18,19)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBSJPJUZHNIN-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetic acid under basic conditions to yield the thiazolidinone ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is primarily attributed to its ability to interact with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication machinery of microorganisms, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-donating groups (e.g., ethoxy, morpholine) increase lipophilicity and may enhance membrane permeability . The propanoic acid moiety in the target compound offers better solubility than morpholine or acetamide derivatives .
Synthetic Efficiency: Microwave irradiation achieves higher yields (62–96%) compared to conventional methods (70–85%) . Potassium carbonate in ethanol is optimal for C-S bond formation in rhodanine derivatives .
Biological Activity: Anticancer activity is prominent in phenyl and benzylidene derivatives, with IC₅₀ values in the micromolar range . Antibacterial activity correlates with furan or thiophene substituents, likely due to enhanced π-π stacking with bacterial targets . The cinnamylidene derivative (Kinedak®) is clinically used for diabetes, highlighting the therapeutic versatility of thiazolidinones .
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- Mass Spectrometry: HRMS confirms molecular ions at m/z 323.39 for the target compound, consistent with C₁₄H₁₃NO₄S₂ .
Research Findings and Challenges
- Structure-Activity Relationships (SAR) :
- Crystallographic Insights :
- Challenges: Low bioavailability in carboxylic acid derivatives due to high polarity . Synthetic complexity in introducing bulky substituents (e.g., prop-2-enoxy) .
Biological Activity
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known by its CAS number 313530-07-3, is a compound belonging to the thiazolidinone family. This compound has gained attention in various fields of scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 323.39 g/mol. The structure includes a thiazolidinone ring and an ethoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 313530-07-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay to evaluate cell viability after treatment with various concentrations of the compound.
Key Findings:
- Cell Lines Tested : K562 (chronic myeloid leukemia), HeLa (cervical cancer), and others.
- IC50 Values :
- K562: 83.20 µM
- HeLa: >100 µM
These results suggest that while the compound exhibits some cytotoxic effects, it may not be as potent as established anticancer agents like doxorubicin.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example:
- PPARγ Modulation : Similar compounds have been identified as potential peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which play roles in metabolic regulation and inflammation.
- Enzyme Inhibition : The thiazolidinone ring may inhibit enzymes involved in inflammatory pathways or cancer progression.
Case Studies
Several studies have documented the biological effects of thiazolidinone derivatives:
-
Study on Antimicrobial Activity :
- Researchers synthesized various thiazolidinone derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxicity Evaluation :
- A detailed study involving multiple cancer cell lines demonstrated that while some derivatives exhibited moderate cytotoxicity, they did not surpass the efficacy of conventional chemotherapeutics.
- The study emphasized the need for further optimization to enhance potency and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
